molecular formula C9H8N2O B12005758 4(3H)-Quinazolinone, 3-methyl- CAS No. 2436-66-0

4(3H)-Quinazolinone, 3-methyl-

Cat. No.: B12005758
CAS No.: 2436-66-0
M. Wt: 160.17 g/mol
InChI Key: FJVAQPINJBFBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinone, 3-methyl- is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Synthetic Routes and Reaction Conditions:

    Classical Synthesis: The classical method involves the cyclization of anthranilic acid derivatives with formamide or its derivatives. For 4(3H)-Quinazolinone, 3-methyl-, the synthesis typically starts with 2-aminobenzoic acid, which undergoes cyclization with formamide under acidic conditions to form the quinazolinone core.

    Modern Methods: Recent advancements include the use of microwave-assisted synthesis and catalytic methods to improve yield and reduce reaction time. For instance, using a palladium-catalyzed reaction can facilitate the formation of the quinazolinone ring under milder conditions.

Industrial Production Methods: Industrial production often involves optimizing the classical synthesis route for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield.

Types of Reactions:

    Oxidation: 4(3H)-Quinazolinone, 3-methyl- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the quinazolinone to its corresponding dihydroquinazolinone. Sodium borohydride is a commonly used reducing agent.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom. Reagents such as alkyl halides and acyl chlorides are often used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Oxidized quinazolinone derivatives.

    Reduction: Dihydroquinazolinone.

    Substitution: N-substituted quinazolinone derivatives.

Scientific Research Applications

4(3H)-Quinazolinone, 3-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown potential as an enzyme inhibitor, particularly for enzymes involved in cancer and inflammatory diseases.

    Medicine: Due to its biological activity, it is being studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.

Comparison with Similar Compounds

    4(3H)-Quinazolinone: The parent compound without the methyl group.

    2-Methyl-4(3H)-Quinazolinone: Another methylated derivative with the methyl group at a different position.

    6-Methyl-4(3H)-Quinazolinone: A derivative with the methyl group at the 6-position.

Comparison:

    Uniqueness: The 3-methyl derivative is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to the parent compound, the 3-methyl derivative may have enhanced stability and different pharmacokinetic properties.

    Biological Activity: The position of the methyl group can significantly impact the compound’s interaction with biological targets. For example, the 3-methyl derivative may have different enzyme inhibition profiles compared to the 2-methyl or 6-methyl derivatives.

Properties

CAS No.

2436-66-0

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-methylquinazolin-4-one

InChI

InChI=1S/C9H8N2O/c1-11-6-10-8-5-3-2-4-7(8)9(11)12/h2-6H,1H3

InChI Key

FJVAQPINJBFBLI-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=CC=CC=C2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.